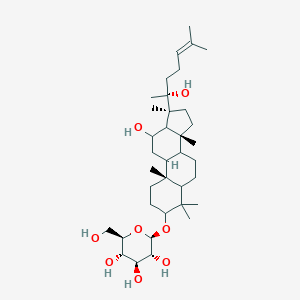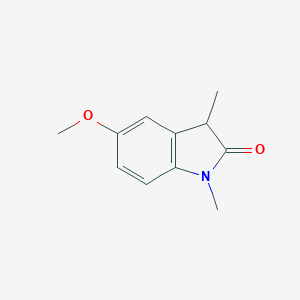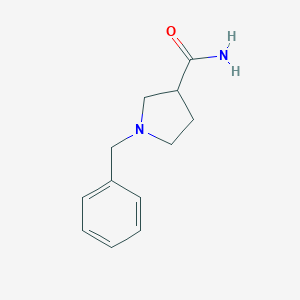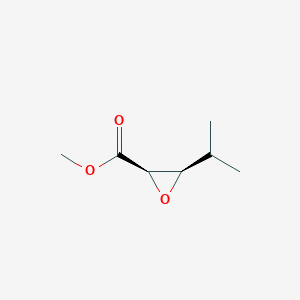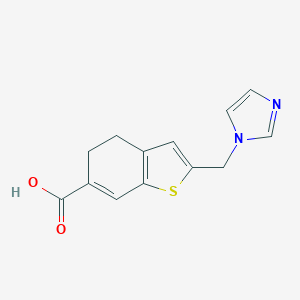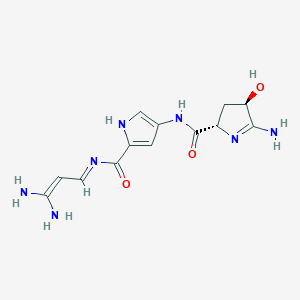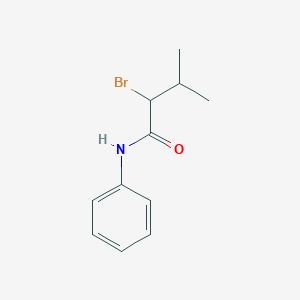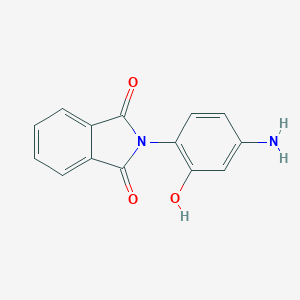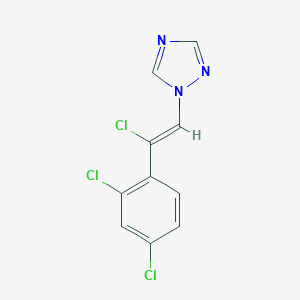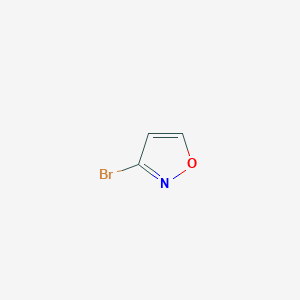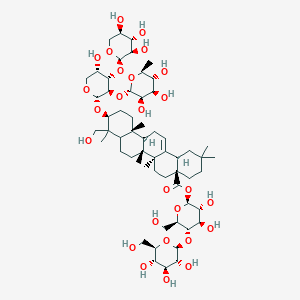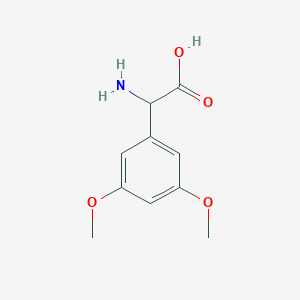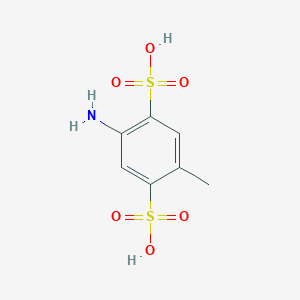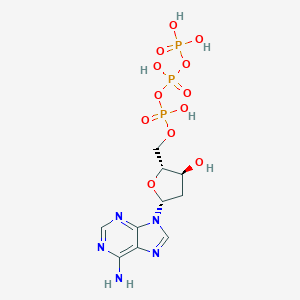![molecular formula C7H7N3O B039873 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one CAS No. 118801-71-1](/img/structure/B39873.png)
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5,7-diazaoxindole is a heterocyclic compound that belongs to the family of diazaoxindoles These compounds are characterized by their unique structure, which includes a pyrrolo[2,3-d]pyrimidin-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,7-diazaoxindole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-(4-chloropyrimidin-5-yl)acetate with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to yield the target compound . The reaction conditions often involve heating with aqueous hydrochloric acid in dioxane or using basic conditions such as potassium carbonate in methanol .
Industrial Production Methods: While specific industrial production methods for 6-Methyl-5,7-diazaoxindole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5,7-diazaoxindole undergoes various chemical reactions, including alkylation, oxidation, and substitution. For instance, alkylation reactions can be performed using methyl iodide or benzyl bromide in the presence of a strong base like sodium hydroxide or butyllithium .
Common Reagents and Conditions:
Alkylation: Methyl iodide or benzyl bromide with sodium hydroxide or butyllithium.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenated reagents like chlorides or bromides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation typically results in 5,7-disubstituted derivatives .
Scientific Research Applications
6-Methyl-5,7-diazaoxindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-5,7-diazaoxindole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1,3-Diazaoxindole: Shares a similar core structure but lacks the methyl group at the 6-position.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan, which have different substituents and biological activities.
Uniqueness: 6-Methyl-5,7-diazaoxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with tailored functionalities .
Properties
CAS No. |
118801-71-1 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-4-8-3-5-2-6(11)10-7(5)9-4/h3H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
FRUNDADHVMDNAW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2CC(=O)NC2=N1 |
Canonical SMILES |
CC1=NC=C2CC(=O)NC2=N1 |
Synonyms |
6H-Pyrrolo[2,3-d]pyrimidin-6-one, 5,7-dihydro-2-methyl- (6CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


